{4-[(3,4-Dimethoxyphenyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BENZOYL-N-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex organic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family.
Preparation Methods
The synthesis of 8-BENZOYL-N-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves the following steps :
Starting Materials: The synthesis begins with 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde.
Cyclization: Cyclization is achieved through an oxidation-reduction mechanism using chloranil.
Reaction Conditions: The reaction mixture is refluxed in ethanol containing a catalytic amount of acetic acid for several hours.
Chemical Reactions Analysis
8-BENZOYL-N-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrazine hydrate.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with different amines and triazole-2-thiol.
Scientific Research Applications
This compound has several scientific research applications, including :
Antiviral and Antimicrobial Activities: It has shown potential as an antiviral and antimicrobial agent.
Anticancer Research: The compound has demonstrated cytotoxic activities against melanoma cell lines, making it a candidate for anticancer drug development.
Pharmacophore Studies: It serves as a scaffold for designing novel pharmacophores with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-BENZOYL-N-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves its interaction with molecular targets such as the A2B receptor . This interaction can inhibit angiogenesis and reduce tumor growth by blocking the receptor’s activity.
Comparison with Similar Compounds
Similar compounds include other derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline family, such as :
- 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine
- Pyrimido-quinoxaline derivatives
- Imidazo[1,2-a]quinoxaline derivatives
Properties
Molecular Formula |
C24H19N5O3 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[4-(3,4-dimethoxyanilino)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N5O3/c1-31-20-11-9-17(13-21(20)32-2)26-23-24-28-25-14-29(24)19-12-16(8-10-18(19)27-23)22(30)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,26,27) |
InChI Key |
BXOYWPMASKKOIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.